Glyvenol
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Overview
Description
Glyvenol, also known as tribenoside, is a vasoprotective drug primarily used to treat hemorrhoids. It possesses mild anti-inflammatory, analgesic, and wound-healing properties. Tribenoside stimulates laminin α5 production and laminin-332 deposition, aiding in the repair of the basement membrane during the wound healing process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tribenoside involves the reaction of ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside with various reagents to produce the final compound. The reaction conditions typically include the use of solvents and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of tribenoside involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tribenoside undergoes several types of chemical reactions, including:
Oxidation: Tribenoside can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert tribenoside into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of tribenoside, as well as substituted compounds with different functional groups .
Scientific Research Applications
Tribenoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying vasoprotective agents and their chemical properties.
Biology: Investigated for its effects on cell migration, proliferation, and wound healing.
Medicine: Widely used in the treatment of hemorrhoids due to its anti-inflammatory and analgesic properties.
Industry: Employed in the formulation of topical creams and suppositories for hemorrhoid treatment
Mechanism of Action
Tribenoside exerts its effects through several mechanisms:
Anti-inflammatory Action: Reduces vascular permeability and causes vasoconstriction, thereby alleviating inflammation.
Wound Healing: Stimulates laminin α5 production and laminin-332 deposition, promoting the repair of the basement membrane.
Analgesic Effect: Provides pain relief by reducing inflammation and improving local microcirculation
Comparison with Similar Compounds
Lidocaine: Often used in combination with tribenoside for its local anesthetic properties.
Hydrocortisone: A corticosteroid used for its anti-inflammatory effects.
Phenylephrine: A vasoconstrictor used to reduce swelling and discomfort.
Comparison: Tribenoside is unique in its dual action of anti-inflammatory and wound-healing properties, making it particularly effective in treating hemorrhoids. Unlike hydrocortisone, which primarily reduces inflammation, tribenoside also promotes tissue repair. Lidocaine provides immediate pain relief, while tribenoside offers long-term benefits by improving vascular health .
Properties
IUPAC Name |
5-[1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNJSBQMBKOJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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